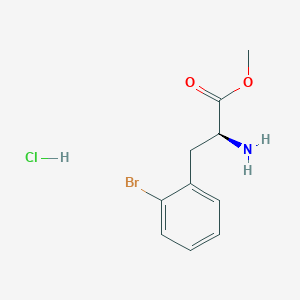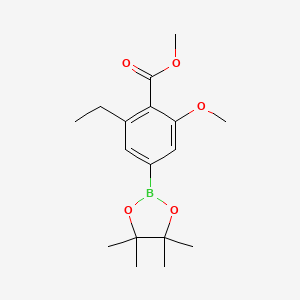![molecular formula C14H12F2OS B8076521 4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076521.png)
4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol involves several steps, each requiring specific reaction conditions. The exact synthetic routes and conditions are often proprietary, but general methods include:
Hydrothermal Synthesis: This method involves reacting the precursor materials in a high-pressure, high-temperature aqueous environment.
Sol-Gel Process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Impregnation Method: This involves the deposition of the active component onto a support material.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include:
Batch Processing: Producing the compound in large batches.
Continuous Flow Processing: A more efficient method where reactants are continuously fed into the reactor, and products are continuously removed.
化学反応の分析
Types of Reactions
4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: Involves the loss of electrons, often using oxidizing agents like potassium permanganate.
Reduction: Involves the gain of electrons, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one atom or group by another, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in cellular processes.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Used in the production of advanced materials and chemicals.
作用機序
The mechanism of action of 4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
CID 123456789: Another compound with similar catalytic properties.
CID 987654321: Known for its role in biological processes.
CID 112233445: Used in industrial applications for material production.
Uniqueness
4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol stands out due to its unique combination of properties, such as its high stability under various conditions and its versatility in different applications. This makes it a valuable compound in both research and industrial contexts.
特性
IUPAC Name |
4-[(2,5-difluorophenyl)methoxy]-2-methylbenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2OS/c1-9-6-12(3-5-14(9)18)17-8-10-7-11(15)2-4-13(10)16/h2-7,18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSWJJPQJQUTST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)F)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)F)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hcl](/img/structure/B8076450.png)










![4-[(2,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076527.png)
![3-[(2,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076533.png)
![2-[(2,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076537.png)
